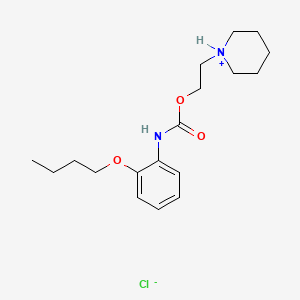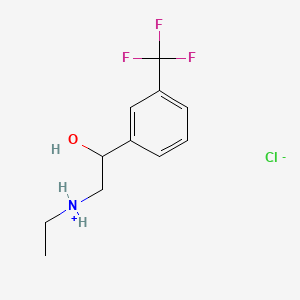
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its unique structure, which includes a benzenemethanol core with an ethylamino methyl group and a trifluoromethyl group attached to it.
Preparation Methods
The synthesis of Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride involves several steps. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions, such as the use of N,N-dimethylformamide and sulfur in the presence of aromatic aldehydes and o-phenylenediamine . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can lead to various biological effects, including the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Benzenemethanol, alpha-((ethylamino)methyl)-3-(trifluoromethyl)-, hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylphenol: Used in the synthesis of various organic compounds.
Trifluoromethylketones: Important intermediates in organic synthesis
The uniqueness of this compound lies in its specific structure, which combines the properties of a benzenemethanol core with an ethylamino methyl group and a trifluoromethyl group, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
62064-76-0 |
|---|---|
Molecular Formula |
C11H15ClF3NO |
Molecular Weight |
269.69 g/mol |
IUPAC Name |
ethyl-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-2-15-7-10(16)8-4-3-5-9(6-8)11(12,13)14;/h3-6,10,15-16H,2,7H2,1H3;1H |
InChI Key |
AACPJCJVJLMRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC(C1=CC(=CC=C1)C(F)(F)F)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


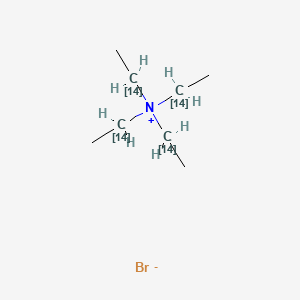

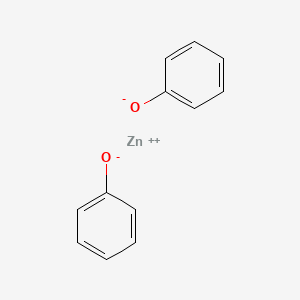
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)



![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

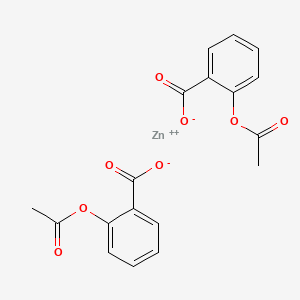

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)

